molecular formula C21H22O7 B11824546 Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside

Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside

Cat. No.: B11824546
M. Wt: 386.4 g/mol
InChI Key: WHKUKOCUXSRSAR-QUJSNMKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside is a complex carbohydrate derivative that has garnered significant interest in the fields of chemistry and biomedical research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various sugars and therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside typically involves the protection of hydroxyl groups in glucose derivatives. One common method includes the benzylidene acetal formation at the 4,6-positions followed by benzoylation at the 2-position. The reaction conditions often involve the use of benzaldehyde dimethyl acetal and benzoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various sugar derivatives, alcohols, and carboxylic acids, which can be further utilized in synthetic chemistry and pharmaceutical applications.

Mechanism of Action

The mechanism of action of Methyl 2-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s benzoyl and benzylidene groups facilitate its binding to enzymes and receptors, modulating their activity. This interaction can influence glycosylation processes and other biochemical pathways, leading to its therapeutic effects .

Properties

Molecular Formula

C21H22O7

Molecular Weight

386.4 g/mol

IUPAC Name

[(4aR,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate

InChI

InChI=1S/C21H22O7/c1-24-21-18(27-19(23)13-8-4-2-5-9-13)16(22)17-15(26-21)12-25-20(28-17)14-10-6-3-7-11-14/h2-11,15-18,20-22H,12H2,1H3/t15-,16+,17-,18-,20?,21+/m1/s1

InChI Key

WHKUKOCUXSRSAR-QUJSNMKFSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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